2-(3-Bromophenyl)-4-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-4-methyl-1,3-thiazole: is a heterocyclic compound with the following chemical formula:
C9H9BrO2
. It belongs to the thiazole family and contains both a bromophenyl group and a methyl group. Thiazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 2-(3-bromophenyl)-4-methyl-1,3-thiazole. One common approach involves the Suzuki–Miyaura cross-coupling reaction . In this method:
- A bromophenylboronic acid or boronate ester reacts with 4-methyl-1,3-thiazole-2-carbaldehyde in the presence of a palladium catalyst.
- The reaction proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for synthesizing this compound.
Chemical Reactions Analysis
Reactivity: 2-(3-Bromophenyl)-4-methyl-1,3-thiazole can undergo various chemical reactions:
Arylation: The bromophenyl group allows for further functionalization via arylation reactions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction of the thiazole moiety may occur.
Bromophenylboronic acid: Used in the Suzuki–Miyaura coupling.
Palladium catalyst: Facilitates the cross-coupling reaction.
Base: Often added to neutralize acidic byproducts.
Major Products: The major product of the Suzuki–Miyaura coupling is this compound itself.
Scientific Research Applications
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Fluorescent Probes: Modified thiazoles serve as fluorescent probes in biological studies.
Antibacterial Agents: Thiazoles exhibit antibacterial activity.
Anticancer Research: Thiazoles are investigated for potential anticancer properties.
Agrochemicals: Thiazoles find applications in crop protection.
Materials Science: Used in the development of functional materials.
Mechanism of Action
The exact mechanism by which 2-(3-bromophenyl)-4-methyl-1,3-thiazole exerts its effects depends on its specific application. For example, in antibacterial agents, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Properties
CAS No. |
1225891-42-8 |
---|---|
Molecular Formula |
C10H8BrNS |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-6-13-10(12-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |
InChI Key |
XIJUGCWQOMFCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.